

# Chartreusin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemistry of **Chartreusin**, a potent antitumor agent.[1][2] **Chartreusin** is an aromatic polyketide glycoside produced by the bacterium Streptomyces chartreusis.[2][3] Its unique molecular architecture, featuring a complex aglycone core and a disaccharide moiety, has garnered significant interest in the scientific community.[3][4] This guide will detail its structural features, stereochemical configuration, relevant physicochemical and biological data, and the experimental protocols used for its characterization.

## **Chemical Structure**

**Chartreusin** is a glycoside composed of a pentacyclic aglycone, Chartarin, and a disaccharide chain.[2][3] The Chartarin core is a distinctive bis-lactone scaffold, which is biosynthetically derived from an anthracycline-type polyketide through an oxidative rearrangement.[1][5] This core is linked to a disaccharide consisting of D-fucose and D-digitalose.[3][6]

Molecular Formula: C<sub>32</sub>H<sub>32</sub>O<sub>14</sub>[7]

Systematic IUPAC Name: 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[ $10.6.2.0^2$ , $^7.0^9$ , $^{19}.0^{16}$ , $^{20}$ ]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione[7]



## **Stereochemistry**

The complex structure of **Chartreusin** contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms, known as its absolute configuration.[8] This configuration is crucial for its biological activity, particularly its ability to interact with DNA.[9] The stereochemistry is defined using both the Cahn-Ingold-Prelog (R/S) notation for individual chiral centers and the D/L notation for the carbohydrate moieties.[8][10][11]

The absolute configuration of the stereocenters within the disaccharide chain, as indicated by the IUPAC name, is as follows:

- First Sugar Moiety (closer to the aglycone): (2S,3R,4S,5R,6R)
- Second Sugar Moiety: (2R,3R,4S,5S,6R)

This precise stereochemical arrangement is critical for the molecule's interaction with its biological targets.

## **Physicochemical and Biological Data**

Quantitative data for **Chartreusin** is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Chartreusin

Property	Value	Source
Molecular Weight	640.6 g/mol	[7]
Molecular Formula	C32H32O14	[7]
Appearance	Yellow-green crystalline compound	[2]
CAS Number	6377-18-0	[2][7]

Table 2: In Vitro Cytotoxic Activities (IC50) of Chartreusin



Cell Line	Cancer Type	IC50 (μM)
HCT116	Human Colon Cancer	$0.03 \pm 0.00$
BxPC3	Human Pancreatic Cancer	0.03 ± 0.00
T47D	Human Breast Cancer	0.02 ± 0.00
ES-2	Human Ovarian Cancer	0.03 ± 0.00
(Data sourced from a study on		
the collective total synthesis of		
Chartreusin derivatives. The		
CCK-8 method was used to		
determine the IC50 values.)[4]		

**Chartreusin** exerts its anticancer activity by binding directly to DNA, which can lead to single-strand breaks and interference with the cell cycle.[2][3] Specifically, it can slow the progression of cells from the G1 to the S phase and completely block the transition from the G2 phase to mitosis.[2]

## **Experimental Protocols for Structural Elucidation**

The determination of **Chartreusin**'s complex structure and stereochemistry relies on advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

#### 4.1 Protocol for Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration by analyzing how a crystal diffracts X-rays.[12][13] While the crystal structure of **Chartreusin** itself is not readily available in the provided search results, the structure of a derivative, benzilidene **chartreusin**, has been determined, confirming the core's conformation.[9] The general protocol is as follows:

#### Crystallization:

 Dissolve the purified compound (e.g., Chartreusin) in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).



- Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient quality.
- Crystal Mounting and Data Collection:
  - Select a suitable single crystal and mount it on a goniometer head.
  - Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
  - Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
  - Collect a complete set of diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.
- Structure Solution and Refinement:
  - Process the raw diffraction data to obtain a list of reflection intensities.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
  - Build an initial molecular model into the electron density map.
  - Refine the model against the experimental data using full-matrix least-squares methods.
    This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The refinement is complete when the R-factor converges to a low value (typically < 0.10).[9]</li>
- Absolute Stereochemistry Determination:
  - If the crystal is non-centrosymmetric and the data is of sufficient quality, calculate the Flack parameter to determine the absolute configuration of the chiral centers.
- 4.2 Protocol for NMR Spectroscopy



NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[14] 2D NMR experiments were crucial in elucidating the structures of intermediates in **Chartreusin**'s biosynthesis.[3]

- Sample Preparation:
  - Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, MeOD).
  - Transfer the solution to a high-precision NMR tube.
- Data Acquisition:
  - Acquire a standard one-dimensional (1D) <sup>1</sup>H NMR spectrum to observe the proton signals and their multiplicities.
  - Acquire a 1D <sup>13</sup>C NMR spectrum to identify the number of unique carbon atoms.
  - Perform two-dimensional (2D) NMR experiments to establish correlations:
    - COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
    - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).
    - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments.
    - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information about the molecule's 3D structure and relative stereochemistry.
- Spectral Analysis:
  - Integrate and assign all peaks in the 1D and 2D spectra.

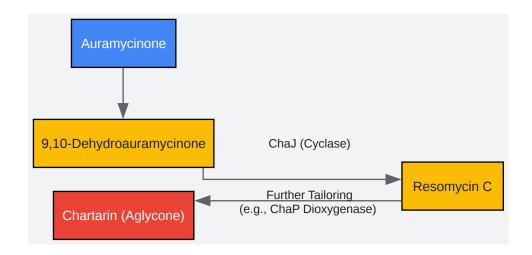


- Use the correlations from COSY, HSQC, and HMBC experiments to piece together the carbon skeleton and the placement of substituents.
- Analyze coupling constants in the ¹H NMR spectrum and cross-peak intensities in the NOESY spectrum to deduce the relative stereochemistry of the chiral centers.

## **Visualizations**

#### 5.1 Biosynthetic Pathway of **Chartreusin** Aglycone

The following diagram illustrates the proposed biosynthetic pathway for the Chartarin aglycone, starting from the key intermediate, Auramycinone. This process involves a series of enzymatic reactions, including dehydrations and an oxidative rearrangement, to form the unique pentacyclic bis-lactone structure.[3][6]



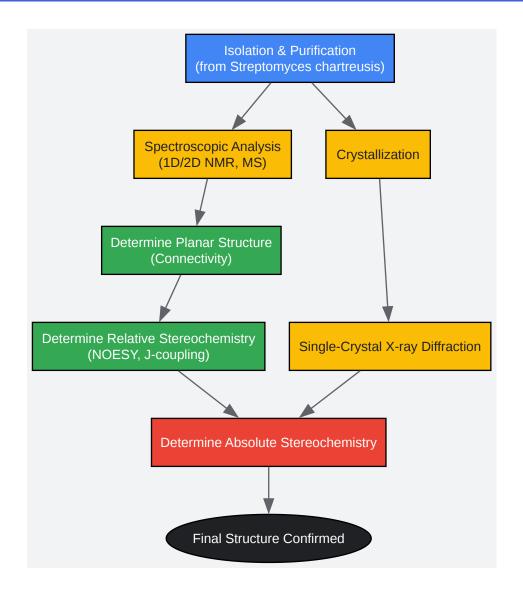
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Caption: Proposed biosynthetic pathway of the Chartarin aglycone.

#### 5.2 Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete structural and stereochemical determination of a complex natural product like **Chartreusin**.





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Caption: Workflow for chemical structure and stereochemistry determination.

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